N-(1-(4-methoxyphenyl)ethyl)-2-((6-(4-methyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide
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Description
N-(1-(4-methoxyphenyl)ethyl)-2-((6-(4-methyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H21N5O2S and its molecular weight is 383.47. The purity is usually 95%.
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Scientific Research Applications
Comparative Metabolism of Chloroacetamide Herbicides
Research on chloroacetamide herbicides such as acetochlor and metolachlor investigates their metabolism in human and rat liver microsomes. This study is crucial for understanding the metabolic pathways and potential toxicological effects of related chloroacetamide compounds. The research found differences in how human and rat liver microsomes metabolize these herbicides, providing insights into species-specific metabolic processes and the roles of cytochrome P450 isoforms in the metabolism of chloroacetamide compounds (Coleman et al., 2000).
Novel Coordination Complexes and Antioxidant Activity
A study on pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II) ions reveals the influence of hydrogen bonding on self-assembly processes. These complexes exhibit significant antioxidant activity, demonstrating the potential therapeutic applications of acetamide derivatives in combating oxidative stress (Chkirate et al., 2019).
Synthesis of Thiazoles and Their Antimicrobial Activities
Another study explores the synthesis of thiazoles and their fused derivatives, highlighting their antimicrobial activities against various bacterial and fungal strains. This research underscores the importance of thiazole and acetamide derivatives in developing new antimicrobial agents (Wardkhan et al., 2008).
Properties
IUPAC Name |
N-[1-(4-methoxyphenyl)ethyl]-2-[6-(4-methylimidazol-1-yl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-13-10-24(12-20-13)17-8-9-19(23-22-17)27-11-18(25)21-14(2)15-4-6-16(26-3)7-5-15/h4-10,12,14H,11H2,1-3H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHAOFQOXOLYMDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=NN=C(C=C2)SCC(=O)NC(C)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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